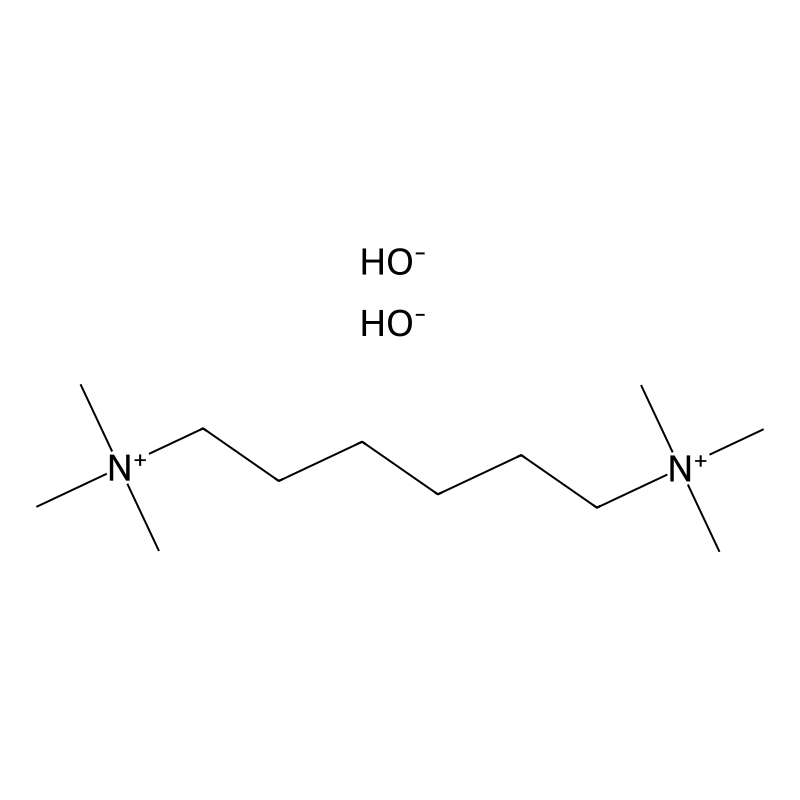

Hexamethonium hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Zeolites and Metal-Organic Frameworks (MOFs):

Zeolites and MOFs are porous materials with well-defined structures. These structures can trap specific molecules or ions within their pores, making them valuable for applications like gas separation, catalysis, and drug delivery. Researchers use hexamethonium hydroxide as a structure-directing agent (SDA) in the synthesis of some zeolites and MOFs []. The SDA influences the arrangement of atoms during the formation process, ultimately affecting the final structure and properties of the material.

Here, the positively charged hexamethonium molecule interacts with precursor components, directing them to assemble in a specific way. The size and shape of the hexamethonium molecule can influence the size and shape of the pores within the final zeolite or MOF [].

Hexamethonium hydroxide is a quaternary ammonium compound that serves as a non-depolarizing ganglionic blocker. Its chemical formula is , and it is characterized by its ability to act as a neuronal nicotinic acetylcholine receptor antagonist. Hexamethonium hydroxide primarily inhibits neurotransmission in autonomic ganglia by blocking the ion channel of nicotinic receptors rather than competing for the acetylcholine binding site. This mechanism leads to a reduction in both sympathetic and parasympathetic nervous system activity, making it a significant compound in pharmacological studies and applications .

Hexamethonium acts as a nicotinic cholinergic antagonist []. It binds to the nicotinic acetylcholine receptors at autonomic ganglia, preventing the binding of acetylcholine, the natural neurotransmitter. This disrupts the transmission of nerve impulses through these ganglia, leading to various physiological effects [].

- Hydrolysis: In aqueous solutions, hexamethonium hydroxide can hydrolyze, potentially affecting its stability and bioavailability.

- Complexation: It may form complexes with other ions or molecules, which can influence its pharmacological effects.

- Salt Formation: As a quaternary ammonium salt, it can react with acids to form different salts, which may have varying solubility and biological activity .

Hexamethonium hydroxide's primary biological activity is as an antagonist of neuronal nicotinic acetylcholine receptors. By blocking these receptors in autonomic ganglia, it inhibits neurotransmission and affects various physiological responses, including:

- Reduction of Blood Pressure: Historically used to manage hypertension by decreasing sympathetic nervous system activity.

- Side Effects: Its use can lead to adverse effects such as orthostatic hypotension, constipation, urinary retention, and dry mouth due to its broad action on both sympathetic and parasympathetic systems .

Hexamethonium hydroxide can be synthesized through several methods:

- Alkylation of Amines: The synthesis often involves the alkylation of hexamethylene diamine with methyl iodide or other alkyl halides under basic conditions to yield the desired quaternary ammonium compound.

- Neutralization Reaction: The hydroxide form can be obtained by neutralizing hexamethonium salts with strong bases like sodium hydroxide or potassium hydroxide.

- Solvent Extraction: Purification may involve solvent extraction techniques to isolate hexamethonium hydroxide from reaction mixtures .

Hexamethonium hydroxide has several applications:

- Research Tool: It is widely used in pharmacological research to study autonomic nervous system functions and receptor interactions.

- Historical Therapeutic Use: Previously utilized in clinical settings for managing hypertension, although its use has declined due to the development of more selective agents .

- Experimental Pharmacology: Employed in studies examining the effects of ganglionic blockade on various physiological processes .

Studies have shown that hexamethonium hydroxide interacts with various receptors and compounds:

- Nicotinic Receptors: It selectively blocks neuronal nicotinic acetylcholine receptors without affecting muscarinic receptors significantly.

- Drug Interactions: Co-administration with other medications can lead to increased side effects or altered efficacy due to its broad action on autonomic pathways .

Hexamethonium hydroxide shares similarities with other ganglionic blockers but possesses unique characteristics that differentiate it:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pentolinium | C₁₂H₁₈N₂ | Non-depolarizing ganglionic blocker | More selective for sympathetic ganglia |

| Trimethaphan | C₁₂H₁₅N₂S | Competitive antagonist at nicotinic receptors | Shorter duration of action |

| Mecamylamine | C₁₂H₁₈N₂ | Non-selective nicotinic receptor antagonist | Also crosses the blood-brain barrier |

Hexamethonium hydroxide is unique due to its specific action on neuronal nicotinic receptors without affecting muscarinic receptors or crossing the blood-brain barrier, making it particularly useful for studying peripheral autonomic functions without central nervous system interference .

Primary Molecular Target and Receptor Specificity

Hexamethonium hydroxide functions as a neuronal nicotinic acetylcholine receptor antagonist that primarily targets the nicotinic receptors located within autonomic ganglia [1]. The compound exhibits its action as a non-depolarizing ganglionic blocker, distinguishing it from depolarizing agents by its ability to bind to nicotinic receptors without initially activating them [1]. The molecular specificity of hexamethonium hydroxide centers on its interaction with neuronal nicotinic acetylcholine receptors, particularly those containing α3 and β4 subunits that predominate in autonomic ganglia [2] [3].

Research conducted by DelSignore and colleagues demonstrated the presence of multiple nicotinic receptor subtypes in rat sympathetic ganglia, including those containing α3 subunits associated with β4 and β2 subunits [2]. These findings indicate that hexamethonium hydroxide encounters a heterogeneous population of receptor targets within ganglionic tissue, with the α3β4 combination representing the primary functional receptor subtype responsible for fast synaptic transmission in autonomic ganglia [4].

Electrophysiological Mechanisms of Channel Blockade

The electrophysiological properties of hexamethonium hydroxide reveal a complex mechanism involving both competitive antagonism and voltage-dependent channel blockade. Adams and colleagues, using voltage-clamp techniques in frog skeletal muscle preparations, demonstrated that hexamethonium produces a voltage-dependent reduction in the amplitude of endplate currents [5] [6]. Their research revealed that for neurally evoked endplate currents, the inhibitory effect increased exponentially with membrane hyperpolarization, showing an e-fold increase with each 38 millivolt hyperpolarization [5].

The voltage-clamp studies further revealed that hexamethonium's action involves rapid voltage-dependent block of acetylcholine-activated channels during hyperpolarization, combined with voltage-dependent unblock during depolarization [5]. This mechanism distinguishes hexamethonium from simple competitive antagonists, as the compound demonstrates both binding-site competition and physical channel obstruction properties [6].

Detailed analysis using fluctuation analysis techniques showed that hexamethonium produces a voltage-dependent reduction in apparent single-channel conductance as the membrane becomes hyperpolarized [5]. The time constant of current relaxation following voltage steps increased exponentially with hyperpolarization, demonstrating an e-fold increase per 67 millivolt hyperpolarization in the presence of hexamethonium [5].

Receptor Binding Kinetics and Affinity

The interaction of hexamethonium hydroxide with nicotinic acetylcholine receptors demonstrates specific kinetic properties that distinguish it from other ganglionic blocking agents. Concentration-response studies indicate that the equilibrium constant for competitive antagonism approximates 200 micromolar at positive membrane potentials [5]. However, this apparent affinity becomes significantly enhanced at hyperpolarized potentials due to the voltage-dependent component of the blocking mechanism [5].

Studies using relaxation analysis techniques in Aplysia neurons provided detailed kinetic parameters for hexamethonium's interaction with acetylcholine receptors [7]. The estimated association rate constant was determined to be 5×10⁴ M⁻¹·sec⁻¹, while the dissociation rate constant ranged from 0.24 to 0.29 sec⁻¹ [7]. Importantly, these rate constants remained independent of membrane potential over the range of -50 to -110 millivolts, suggesting that the voltage dependence arises from allosteric interactions rather than direct effects on binding kinetics [7].

Selectivity Profile and Receptor Subtype Discrimination

The selectivity profile of hexamethonium hydroxide reveals important distinctions between different nicotinic receptor subtypes. While traditionally classified as a ganglionic blocker, comprehensive studies by Papke and colleagues demonstrated that hexamethonium shows limited selectivity between different receptor subtypes [8]. Their research using mouse nicotinic receptor clones revealed that the compound exhibited comparable inhibitory potency for muscle-type receptors and α4β2-type brain receptors as for α3-containing ganglionic receptors [8].

The traditional classification of hexamethonium as a selective ganglionic blocker may have resulted from functional protection mechanisms in early whole-animal studies [8]. The blood-brain barrier exclusion of hexamethonium would have protected α4β2 brain receptors, while the large receptor reserve at neuromuscular junctions would have maintained muscle function despite receptor blockade [8].

Interestingly, the compound demonstrates different effects on peak currents versus net charge responses, particularly for β2-containing receptors [8]. While peak currents of α3β2 receptors showed 10-fold less sensitivity to hexamethonium compared to muscle receptors, the net charge was more potently inhibited than peak current responses, indicating complex kinetic interactions with these receptor subtypes [8].

| Receptor Subtype | Peak Current IC₅₀ (μM) | Net Charge IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| α1β1εδ (Muscle) | 21 ± 6 [8] | 23 ± 7 [8] | 1.05 [8] |

| α3β4 (Ganglionic) | 15.6 ± 2.9 [8] | 8.6 ± 1.4 [8] | 0.551 [8] |

| α3β2 (Ganglionic) | 221 ± 47 [8] | 7.8 ± 1.6 [8] | 0.035 [8] |

| α4β2 (Neuronal) | 67 ± 7 [8] | 1.8 ± 0.1 [8] | 0.027 [8] |

| α7 (Neuronal) | 44 ± 9 [8] | 157 ± 54 [8] | 3.56 [8] |

Selective Inhibition of Autonomic Ganglia Transmission

Differential Effects on Sympathetic and Parasympathetic Systems

Hexamethonium hydroxide produces comprehensive blockade of both sympathetic and parasympathetic nervous system transmission through its action on preganglionic nicotinic receptors [1] [9]. The compound's mechanism involves blocking neuronal nicotinic receptors that are essential for transmission in all autonomic ganglia, resulting in simultaneous inhibition of both divisions of the autonomic nervous system [1]. This dual blockade occurs because both sympathetic and parasympathetic preganglionic neurons utilize acetylcholine and nicotinic receptors for ganglionic transmission [9].

Research by Li and colleagues demonstrated the compound's effects on sympathetic nervous system activity using spontaneously hypertensive rats [10]. Their studies showed that intravenous injection of hexamethonium significantly reduced renal sympathetic nerve activity, mean arterial pressure, and heart rate in both normal and hypertensive animals [10]. The magnitude of reduction was dose-dependent, with higher doses producing greater decreases in sympathetic activity in hypertensive compared to normotensive animals [10].

The temporal characteristics of ganglionic blockade show consistent patterns across different autonomic functions [10]. Studies revealed no significant differences in the timing of maximal effects on sympathetic nerve activity, blood pressure, or heart rate, suggesting uniform blockade across different ganglionic sites [10]. Recovery times following hexamethonium administration also showed similar patterns, indicating that the duration of action remains consistent across various autonomic pathways [10].

Functional Consequences of Ganglionic Blockade

The physiological consequences of hexamethonium-induced ganglionic blockade reflect the loss of autonomic tone regulation across multiple organ systems [11] [12]. Classic studies by Finnerty and Freis demonstrated that hexamethonium administration in humans produced inhibition of vasopressor responses, including the Valsalva maneuver, tilt-back response, and cold pressor test [12] [13]. These effects resulted from the interruption of sympathetic vasoconstrictor pathways at the ganglionic level [12].

Cardiovascular effects include marked increases in digital blood flow and skin temperature, with inhibition of digital reflexes to noxious stimuli [12] [13]. The magnitude of these vascular changes exceeded those produced by other autonomic blocking agents such as Priscoline or tetraethylammonium chloride, and the duration of action was significantly prolonged [12] [13]. Blood pressure responses to histamine administration were markedly altered, with prolonged depressor responses and reduced minimum attainable blood pressure values [11] [14].

Gastrointestinal effects of hexamethonium demonstrate the compound's impact on enteric nervous system regulation [15]. Studies in ruminants showed dose-related inhibition of reticular contractions lasting from 0.5 to 5 hours for doses ranging from 1.25 to 20 mg/kg subcutaneously [15]. Abomasal motility and acid secretion were similarly reduced but exhibited strong rebound effects following recovery [15].

Ganglionic Sensitivity Variations

Different autonomic ganglia demonstrate varying sensitivity to hexamethonium blockade, reflecting structural and functional heterogeneity within the autonomic nervous system [16] [17]. Research comparing the effects of hexamethonium on different parasympathetic ganglia revealed that the chorda tympani ganglion's sensitivity was similar to that of the otic ganglion but differed from the sensitivities of submandibular and pterygopalatine ganglia [16].

These sensitivity differences may reflect variations in receptor subunit composition, local pharmacokinetic factors, or differences in the degree of functional redundancy within specific ganglionic circuits [16]. The observed variations have important implications for understanding the selectivity of autonomic interventions and may explain why certain doses of hexamethonium can affect some autonomic functions while sparing others [17].

Studies examining the relationship between ganglionic activity and blockade sensitivity suggest that hyperactive ganglia may be more susceptible to hexamethonium's effects [17]. This observation potentially explains the therapeutic utility of ganglionic blockade in conditions characterized by excessive autonomic activity, such as hypertension, where overactive vasomotor ganglia could be selectively targeted while preserving normal autonomic functions [17].

Comparative Analysis with Other Quaternary Ammonium Compounds

Structural and Mechanistic Distinctions

The quaternary ammonium class of ganglionic blocking agents encompasses compounds with diverse structural features and corresponding differences in their mechanisms of action [20] [21]. Hexamethonium hydroxide, as a bisquaternary ammonium compound with a six-carbon methylene chain linking two trimethylammonium groups, exhibits distinct properties compared to other members of this chemical class [21] [22].

Structural-activity relationship studies within the methonium series have revealed the critical importance of chain length and terminal group substitution [23]. Research by Wien and colleagues demonstrated that ganglionic blocking activity was related not only to chain length but also to the type of terminal grouping [23]. In the tetramethylene compounds, substitution of two ethyl groups produced as significant an increase in potency as alteration in chain length, highlighting the importance of terminal group structure [23].

The molecular dimensions and charge distribution of hexamethonium hydroxide contribute to its specific receptor binding properties and tissue distribution characteristics [24]. Studies examining the distribution of quaternary ammonium compounds revealed that hexamethonium preferentially accumulates in avascular cartilaginous tissues, including intervertebral discs, epiphyseal cartilages, and articular cartilages [24]. This unique distribution pattern reflects binding to polyanionic mucopolysaccharide components of cartilaginous tissue [24].

Comparative Mechanisms of Action

Detailed comparative studies have revealed fundamental differences in the mechanisms of action among quaternary ammonium ganglionic blockers [25] [26] [20]. Research by Lees and Nishi using intracellular recording techniques in rabbit superior cervical ganglion distinguished between the actions of hexamethonium, mecamylamine, and tubocurarine [25] [26].

Hexamethonium and tubocurarine were found to reduce ganglionic transmission solely through postsynaptic actions, with no effects on transmitter release or post-tetanic potentiation [25] [26]. In contrast, mecamylamine demonstrated both presynaptic and postsynaptic inhibitory actions, including depression of quantal content and effects on acetylcholine mobilization [25] [26]. These findings established that different ganglionic blockers can achieve similar functional outcomes through distinct cellular mechanisms [25] [26].

Trimethaphan represents another quaternary ammonium compound with unique pharmacological properties that distinguish it from hexamethonium [27] [28]. Unlike hexamethonium, trimethaphan acts as both a competitive receptor antagonist and a direct arterial vasodilator [27]. Studies demonstrated that trimethaphan could relax arterial smooth muscle through mechanisms independent of ganglionic blockade, while hexamethonium showed no direct vascular effects [27].

The antinicotinic potency of trimethaphan was found to be approximately one-fourth that of hexamethonium in isolated arterial preparations [27]. Additionally, trimethaphan exhibited α-adrenergic blocking activity at high concentrations, further distinguishing its pharmacological profile from hexamethonium [27].

Kinetic and Equilibrium Properties

Comparative kinetic analysis reveals important differences in the receptor binding and dissociation properties of quaternary ammonium ganglionic blockers [20]. Studies using dose-ratio analysis and combination experiments demonstrated that hexamethonium, tetraethylammonium, chlorisondamine, and pentolinium act as equilibrium competitive ganglion blockers [20]. In contrast, mecamylamine and pempidine were characterized as nonequilibrium competitive ganglion blockers [20].

The lower dissociation constant values and delayed offset of action observed with mecamylamine, pempidine, chlorisondamine, and pentolinium suggest different binding mechanisms compared to hexamethonium [20]. These compounds may achieve greater intracellular concentration or form more stable receptor complexes, leading to prolonged pharmacological effects [20].

Combination studies examining dose ratios for simultaneous administration of different blockers provided evidence for both overlapping and distinct binding sites [20]. Results obtained for combinations of hexamethonium with tetraethylammonium, chlorisondamine, or pentolinium were consistent with action at the same locus [20]. However, combinations of hexamethonium with mecamylamine or pempidine yielded results incompatible with simple competitive interaction, suggesting additional complexity in their receptor interactions [20].

Therapeutic Implications and Selectivity Profiles

The comparative pharmacological profiles of quaternary ammonium compounds have important implications for their therapeutic applications and research utility [29] [30]. Studies examining the prophylactic action of ganglionic blockers against organophosphate poisoning demonstrated that hexamethonium, trimethaphan, and mecamylamine all provided protection through their ability to reduce presynaptic acetylcholine release [29] [30].

The effectiveness of these compounds in combination with 2-pyridine aldoxime methochloride (2-PAM) suggested that reduction of acetylcholine release combined with organophosphate neutralization represents an effective therapeutic approach [29] [30]. This finding highlights the potential utility of understanding the distinct mechanisms of different ganglionic blockers for specific therapeutic applications [29] [30].

The selectivity profiles of different quaternary ammonium compounds also influence their research applications [8]. Hexamethonium's inability to cross the blood-brain barrier makes it valuable for distinguishing between central and peripheral nicotinic effects, while mecamylamine's ability to cross this barrier allows for central nervous system studies [8]. These complementary properties enable researchers to dissect the complex roles of nicotinic receptors in different physiological systems [8].

| Compound | Mechanism | Selectivity | BBB Penetration | Presynaptic Effects |

|---|---|---|---|---|

| Hexamethonium | Voltage-dependent channel block + competitive antagonism [5] | Limited ganglionic selectivity [8] | Does not cross [8] | None reported [25] |

| Mecamylamine | Mixed competitive/non-competitive + presynaptic inhibition [25] | Moderate selectivity [20] | Crosses readily [20] | Reduces ACh release [25] |

| Trimethaphan | Competitive antagonism + direct vasodilation [27] | High ganglionic selectivity [27] | Does not cross [28] | Can reduce ACh release [29] |

| Tubocurarine | Open-channel blockade with use-dependence [18] | Low ganglionic selectivity [18] | Does not cross [22] | None at ganglia [25] |

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive